1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine

Catalog No.
S6492859
CAS No.
1360899-75-7
M.F
C10H11ClN2
M. Wt
194.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine

CAS Number

1360899-75-7

Product Name

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine

IUPAC Name

(7-chloro-2-methyl-1H-indol-3-yl)methanamine

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

InChI

InChI=1S/C10H11ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(7)13-6/h2-4,13H,5,12H2,1H3

InChI Key

ZHPCECGZSYALTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CN

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine is a synthetic compound classified under indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound features a chloro substituent at the 7th position and a methyl group at the 2nd position of the indole ring, with an amine group attached to the methylene carbon at the 3rd position. This unique structure contributes to its distinct chemical properties and biological activities.

  • Oxidation: The amine group can be oxidized to form imines or nitriles using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under basic conditions using nucleophiles like amines or thiols.

The biological activity of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine has been extensively studied. It exhibits several pharmacological properties, including:

  • Serotonin receptor agonism: This activity suggests potential applications in treating mood disorders.
  • Dopamine receptor antagonism: This feature may be relevant in the context of neuropsychiatric disorders.
  • Inhibition of monoamine oxidase A and B: This enzymatic inhibition is significant for developing treatments for depression and anxiety disorders .

The synthesis of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine typically follows these steps:

  • Starting Material: The synthesis begins with 7-chloro-2-methylindole.
  • Formylation: The indole undergoes formylation to introduce a formyl group at the 3rd position, yielding 7-chloro-2-methylindole-3-carbaldehyde.
  • Reduction: The formyl group is reduced to a hydroxymethyl group using sodium borohydride.
  • Amination: Finally, the hydroxymethyl group is converted to an amine through reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine has multiple applications across various fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing new drug candidates with potential therapeutic effects.
  • Analytical Chemistry: The compound is utilized as a reference standard in drug detection and quantification studies.
  • Material Science: Its unique properties make it suitable for developing new materials with applications in optoelectronics and other advanced technologies .

The interaction studies of 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine focus on its binding affinity to various receptors and enzymes. These studies reveal that the compound can modulate specific pathways, potentially leading to therapeutic effects. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine, including:

Compound NameKey Features
1H-Indol-3-ylmethanamineLacks chloro and methyl groups
7-Chloro-1H-indole-3-carboxaldehydeContains a formyl group instead of a methanamine group
2-Methyl-1H-indole-3-carboxylic acidContains a carboxylic acid group

Uniqueness

The presence of both chloro and methyl groups in 1-(7-chloro-2-methyl-1H-indol-3-yl)methanamine imparts unique chemical and biological properties that distinguish it from other similar compounds. These structural features enhance its reactivity and binding affinity to specific molecular targets, making it valuable for research and therapeutic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

194.0610761 g/mol

Monoisotopic Mass

194.0610761 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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